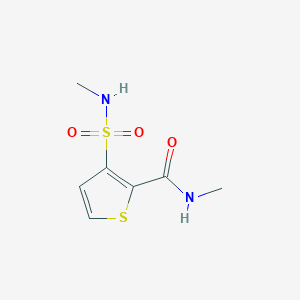![molecular formula C22H21N3O4S B4649846 4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4649846.png)
4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE
Descripción general
Descripción
4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a sulfamoyl group, and a benzamide core. Its molecular formula is C21H20N2O4S, and it has a molecular weight of approximately 396.46 g/mol.
Métodos De Preparación
The synthesis of 4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired benzamide structure. This is typically achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfamoyl group to a sulfinamide.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or sulfamoyl groups, often using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction yields.
Aplicaciones Científicas De Investigación
4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-ACETAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:
4-Methoxy-N-{4-[(2-pyrimidinylsulfamoyl)phenyl]benzamide: This compound has a similar sulfamoyl group but differs in the presence of a methoxy group instead of an acetamido group.
4-Acetamido-N-[2-amino-5-(2-thienyl)phenyl]benzamide: This compound has a similar acetamido group but differs in the presence of a thienyl group instead of a methylphenyl group.
Acetamide, N-(4-aminophenyl)-: This compound has a similar acetamido group but lacks the sulfamoyl and benzamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-acetamido-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-3-7-20(8-4-15)25-30(28,29)21-13-11-19(12-14-21)24-22(27)17-5-9-18(10-6-17)23-16(2)26/h3-14,25H,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTYDYMBOSFEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)

![3-(2-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4649792.png)
![2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)

![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)
![(4E)-4-[(1-benzylindol-3-yl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4649836.png)

![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4649848.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)
![3-Phenyl-2-prop-2-enylthio-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-4-one](/img/structure/B4649854.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4649858.png)

